molecular formula C13H14NNaO3 B1408485 Sodium 1-benzyl-4-(methoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-olate CAS No. 1788054-67-0

Sodium 1-benzyl-4-(methoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-olate

Cat. No. B1408485
M. Wt: 255.24 g/mol
InChI Key: DANURJFIVGAKHQ-UHFFFAOYSA-M
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Description

The compound is a sodium salt of a pyrrolidine derivative. Pyrrolidines are five-membered ring structures containing nitrogen, and they are key components in many pharmaceuticals and complex natural products .


Molecular Structure Analysis

The compound likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen and four carbon atoms. It also has a benzyl group and a methoxycarbonyl group attached to the ring .


Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a variety of chemical reactions, including intra- and intermolecular reactions leading to the formation of various substituted pyrrolidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, pyrrolidine derivatives have diverse properties due to the different substituents that can be attached to the ring .

Scientific Research Applications

Advanced Oxidation Processes

A review highlights the use of sodium percarbonate (SPC) as an eco-friendly and economical alternative for remediating water and soil contaminated with organic compounds. The review discusses the catalysis and application of percarbonate-based advanced oxidation processes (P-AOPs) for degrading emerging contaminants, offering a guideline for future scientific progress and practical direction in sustainable carbon catalysis and green chemistry (Liu et al., 2021).

Environmental Remediation

Research on sodium percarbonate's application in environmental remediation highlights its efficiency in degrading certain aromatic hydrocarbons and chlorinated solvents. The study reviews its chemical properties, reactions, and factors affecting its application in remediating contaminated environments (Pereira & Freitas, 2020).

Sodium-ion Batteries

An article reviewing the structure and dynamics of fluorophosphate Na-ion battery cathodes discusses the potential of sodium-ion cathodes to compete with conventional lithium-ion cathodes. It examines the limitations in sodium-extraction and suggests methods to enhance battery performance (Dacek et al., 2016).

CO2 Capture and Reuse

A report describes research on dry regenerable sorbents for carbon dioxide concentration from flue gas, highlighting the potential of sodium-based processes to be less energy-intensive and more economical than liquid amine sorption systems (Green et al., 2003).

Sodium Bicarbonate Production

A review focuses on the production of sodium bicarbonate from CO2 reuse processes. It compares different production processes and discusses the environmental and economic feasibility of using sodium bicarbonate in various industries, highlighting the importance of sustainable practices (Bonfim-Rocha et al., 2019).

Safety And Hazards

The safety and hazards would depend on the specific compound. It’s always important to refer to the Material Safety Data Sheet (MSDS) for information on handling, storage, and disposal .

Future Directions

Pyrrolidine derivatives continue to be an area of active research due to their importance in drug design and their wide range of biological activities . Future research may focus on developing new synthesis methods and exploring new applications for these compounds.

properties

IUPAC Name

sodium;1-benzyl-4-methoxycarbonyl-2,5-dihydropyrrol-3-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3.Na/c1-17-13(16)11-8-14(9-12(11)15)7-10-5-3-2-4-6-10;/h2-6,15H,7-9H2,1H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANURJFIVGAKHQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CN(C1)CC2=CC=CC=C2)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 1-benzyl-4-(methoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-olate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 1-benzyl-4-(methoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-olate
Reactant of Route 2
Sodium 1-benzyl-4-(methoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-olate
Reactant of Route 3
Sodium 1-benzyl-4-(methoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-olate
Reactant of Route 4
Sodium 1-benzyl-4-(methoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-olate
Reactant of Route 5
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Sodium 1-benzyl-4-(methoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-olate
Reactant of Route 6
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Sodium 1-benzyl-4-(methoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-olate

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